4-(4-Benzylpiperazin-1-yl)-2-fluorophenol is a chemical compound with significant research applications. Its molecular formula is , and it has a molecular weight of 286.34 g/mol. This compound is classified under the category of piperazine derivatives, which are known for their diverse biological activities, including antimicrobial and anticonvulsant properties. The compound's structure features a fluorophenol moiety, which enhances its pharmacological profile.
The synthesis of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol can be achieved through various methods, primarily involving the reaction of piperazine derivatives with substituted phenols. One common method involves starting with saccharin derivatives and reacting them with 1-(2-fluorophenyl)piperazine in the presence of potassium carbonate in acetonitrile, followed by purification through silica gel column chromatography. The reaction typically requires refluxing the mixture for several hours to ensure complete conversion to the desired product .
The molecular structure of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol includes a piperazine ring connected to a benzyl group and a fluorinated phenolic group. The structural data can be detailed as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 286.34 g/mol |
InChI | InChI=1S/C17H19FN2O/c18-15... |
InChI Key | MNIUNXBHZMIQOT-UHFFFAOYSA-N |
The compound exhibits a twisty conformation where the planes of the piperazine ring and the fluorophenol group are not coplanar, which may influence its biological activity .
4-(4-Benzylpiperazin-1-yl)-2-fluorophenol participates in various chemical reactions typical of piperazine derivatives. Notably, it can undergo:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize related compounds.
The mechanism of action for 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol is largely attributed to its interaction with various biological targets, particularly enzymes involved in cellular signaling pathways. Similar compounds have demonstrated significant antimicrobial activity by inhibiting specific enzymes such as oxidoreductases .
The physical and chemical properties of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol contribute to its utility in research:
4-(4-Benzylpiperazin-1-yl)-2-fluorophenol has several scientific uses:
Research continues to explore its efficacy against various pathogens and its potential role in drug development.
The compound 4-(4-benzylpiperazin-1-yl)-2-fluorophenol (CAS: 1171917-76-2) is systematically named according to IUPAC rules, which prioritize the hierarchical arrangement of functional groups. The parent structure is phenol, with substituents at the 2- and 4-positions: a fluoro group at C2 and a 4-benzylpiperazin-1-yl moiety at C4. The benzylpiperazine group consists of a piperazine ring N1-linked to a benzyl group (phenylmethyl) [1].
Table 1: Isomeric Variants and Identifiers
Isomer | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key SMILES Descriptor |
---|---|---|---|---|
2-Fluoro-4-(piperazin-1-yl)phenol | 1171917-76-2 | C₁₇H₁₉FN₂O | 286.35 | OC1=CC=C(N2CCN(CC3=CC=CC=C3)CC2)C(F)=C1 |
3-Fluoro-4-(piperazin-1-yl)phenol | 1171917-73-9 | C₁₇H₁₉FN₂O | 286.35 | OC1=CC=C(F)C(=CC=1)N1CCN(CC2C=CC=CC=2)CC1 |
Isomeric distinctions significantly alter electronic distributions and biological interactions. The ortho-fluoro substituent (2-position) in the title compound enhances hydrogen-bonding capacity via steric proximity to the phenolic –OH, whereas the meta-isomer (3-fluoro) exhibits reduced dipole moments [5] [8].
X-ray crystallography of analogous compounds, such as ethyl 4-(4-benzylpiperazin-1-yl)benzoate, reveals a twisted conformation between the piperazine and aryl rings. Key parameters include: